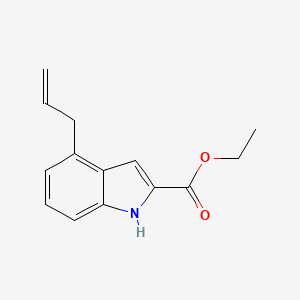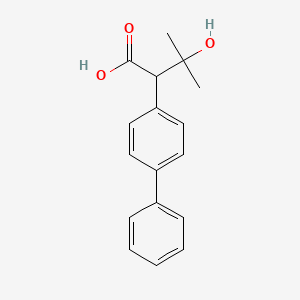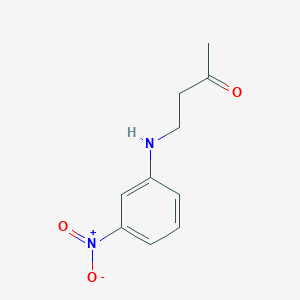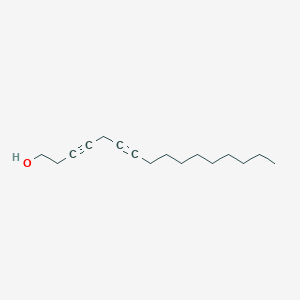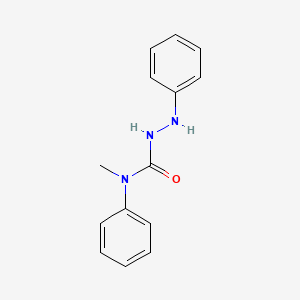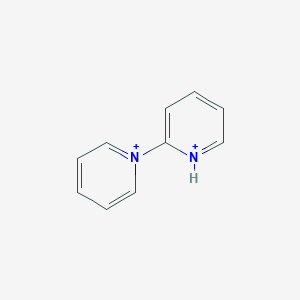
1,2'-Bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2’-Bipyridin-1-ium is a heteroaromatic compound consisting of two pyridine rings connected by a single bond. This compound is part of the bipyridine family, which is known for its extensive applications in various fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2’-Bipyridin-1-ium can be synthesized through several methods, including:
Homo-coupling of pyridine derivatives: This method involves the coupling of pyridine derivatives in the presence of a catalyst, such as palladium or copper.
N-Alkylation: This method involves the direct alkylation of bipyridine using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,2’-Bipyridin-1-ium typically involves large-scale coupling reactions using metal catalysts. The process is optimized to achieve high yields and purity, often involving multiple purification steps .
Chemical Reactions Analysis
1,2’-Bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Reduction: Reduction reactions can convert 1,2’-Bipyridin-1-ium to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include bipyridinium salts, dihydro derivatives, and substituted bipyridines .
Scientific Research Applications
1,2’-Bipyridin-1-ium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2’-Bipyridin-1-ium involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects . The pathways involved in these interactions often include redox reactions and electron transfer processes .
Comparison with Similar Compounds
1,2’-Bipyridin-1-ium can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine scaffold, they differ in the position of the nitrogen atoms and their chemical properties . For example:
2,2’-Bipyridine: Known for its strong coordination with metal ions and its use in catalysis.
4,4’-Bipyridine: Used in the development of electrochromic devices and redox flow batteries.
The uniqueness of 1,2’-Bipyridin-1-ium lies in its specific structural arrangement, which imparts distinct electronic and steric properties, making it suitable for specialized applications .
Properties
CAS No. |
83960-89-8 |
|---|---|
Molecular Formula |
C10H10N2+2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-pyridin-1-ium-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h1-9H/q+1/p+1 |
InChI Key |
KMSFGOSNSYQVGL-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=[NH+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
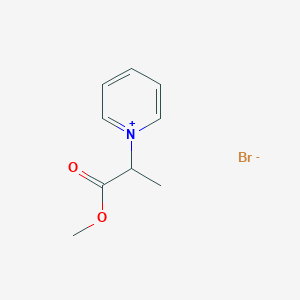
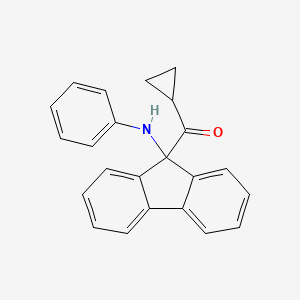

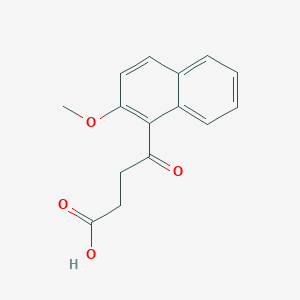
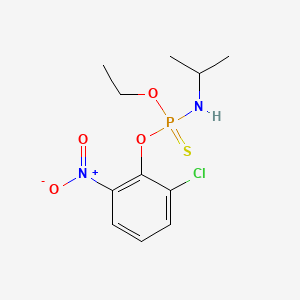
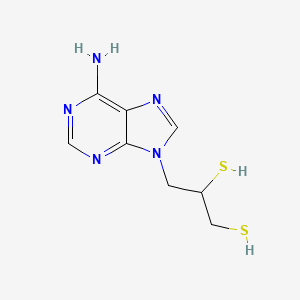
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
